molecular formula C16H14ClN3O2S B2803418 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886964-84-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2803418
CAS RN: 886964-84-7
M. Wt: 347.82
InChI Key: RRIOTKDDWMPPHB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment.

Scientific Research Applications

Anticancer Activity

A range of compounds, including those structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, have shown promising results in cancer research. Notably, certain pyridine-linked thiazole derivatives exhibited significant anticancer activity against various cancer cell lines, such as MCF-7 and HepG2, with IC50 values indicating potent effectiveness. These compounds interact with specific protein sites, offering valuable insights for therapeutic developments (Alaa M. Alqahtani, A. Bayazeed, 2020). Additionally, other derivatives, including those with 1,3,4-oxadiazole-thiol scaffolds, demonstrated cytotoxicity against cell lines like PANC-1 and HepG2, showcasing the potential of these compounds in anticancer treatments (A. Vinayak et al., 2014).

Pharmacokinetic Optimization

Efforts to enhance the pharmacokinetic profiles of related compounds have led to the exploration of various heterocyclic analogues. For instance, compounds structurally similar to this compound were modified to reduce metabolic deacetylation, a key step in improving drug stability and effectiveness (Markian M Stec et al., 2011).

Molecular Docking Studies

Molecular docking studies on similar compounds have revealed their potential binding sites on target proteins, providing essential information for drug design and development. By understanding how these compounds interact with biological targets, researchers can enhance drug specificity and efficacy (H. Ding et al., 2012).

Photophysical Properties

Studies on compounds with similar structures have shed light on their photophysical properties. For instance, the hydrogen-bonding patterns and crystal structures of N-(benzo[d]thiazol-2-yl) acetamides have been extensively characterized, providing insights into their molecular assemblies and potential applications in materials science (Umamahesh Balijapalli et al., 2017).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)20(9-11-4-3-7-18-8-11)16-19-14-13(22-2)6-5-12(17)15(14)23-16/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIOTKDDWMPPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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